2-Cyano-3-(3-methoxy-phenyl)-acrylic acid
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Overview
Description
2-Cyano-3-(3-methoxy-phenyl)-acrylic acid is an organic compound that belongs to the class of cyanoacrylic acids. This compound is characterized by the presence of a cyano group (-CN) and a methoxyphenyl group attached to an acrylic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-methoxy-phenyl)-acrylic acid can be achieved through the Knoevenagel condensation reaction. This reaction involves the condensation of cyanoacetic acid with 3-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3-methoxy-phenyl)-acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of 2-amino-3-(3-methoxy-phenyl)-acrylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(3-methoxy-phenyl)-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3-methoxy-phenyl)-acrylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and lead to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-methoxy-phenyl)-acrylic acid: Similar structure but with the methoxy group in the para position.
2-Cyano-3-(2-methoxy-phenyl)-acrylic acid: Similar structure but with the methoxy group in the ortho position.
2-Cyano-3-phenyl-acrylic acid: Lacks the methoxy group.
Uniqueness
2-Cyano-3-(3-methoxy-phenyl)-acrylic acid is unique due to the presence of the methoxy group in the meta position, which influences its reactivity and biological activity. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.
Biological Activity
2-Cyano-3-(3-methoxy-phenyl)-acrylic acid, a member of the cyanoacrylic acid family, has garnered attention for its diverse biological activities. This compound is structurally characterized by a cyano group and a methoxy-substituted phenyl group, which contribute to its potential pharmacological properties. Research has indicated that this compound may exhibit significant antimicrobial, anticancer, and enzyme inhibitory activities.
The molecular formula of this compound is C12H11NO4. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, one study evaluated various derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The results indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antimicrobial agents .
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
---|---|---|---|
Derivative 1 | 0.22 | 0.25 | Antimicrobial |
Derivative 2 | 0.30 | 0.35 | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). For example, one study reported an IC50 value of approximately 11.73 μM for MDA-MB-231 breast cancer cells, highlighting its efficacy in targeting cancer cell proliferation .
Cell Line | IC50 (μM) | Control IC50 (5-FU) (μM) |
---|---|---|
MCF-7 | 9.46 | 17.02 |
MDA-MB-231 | 11.73 | 11.73 |
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 2.67 μM to 31.64 μM for various derivatives . These findings suggest that the compound could play a role in the development of new therapeutic agents targeting bacterial infections and cancer.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's cyano group can participate in nucleophilic attacks, while the methoxy group may enhance its lipophilicity, facilitating cellular uptake and interaction with target enzymes or receptors involved in critical biological pathways.
Case Studies
- Antimicrobial Evaluation : A study conducted on several derivatives highlighted their effectiveness against biofilm formation in Staphylococcus species, demonstrating a superior reduction compared to traditional antibiotics like Ciprofloxacin .
- Anticancer Studies : In a comparative study involving breast cancer cell lines, the efficacy of the compound was assessed against established chemotherapeutics, revealing comparable or enhanced activity against resistant cell lines .
Properties
IUPAC Name |
(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEFWVUNBYJXKG-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C#N)\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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